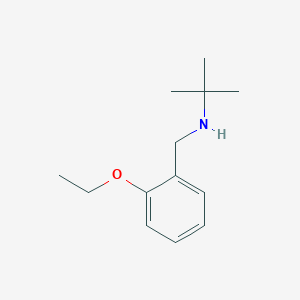
N-(2-ethoxybenzyl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxybenzyl)-2-methylpropan-2-amine, also known as EPH, is a psychoactive drug that belongs to the amphetamine family. It is a stimulant that has been used in scientific research to study the effects of amphetamines on the central nervous system. EPH is a relatively new drug that has gained popularity in recent years due to its unique properties and potential applications in research.
Mécanisme D'action
N-(2-ethoxybenzyl)-2-methylpropan-2-amine acts as a dopamine and norepinephrine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters, leading to increased levels in the brain. This results in increased stimulation of the central nervous system, leading to increased alertness, focus, and mood enhancement.
Biochemical and Physiological Effects:
N-(2-ethoxybenzyl)-2-methylpropan-2-amine has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels. N-(2-ethoxybenzyl)-2-methylpropan-2-amine has also been shown to increase the release of certain hormones such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethoxybenzyl)-2-methylpropan-2-amine in lab experiments is its ability to increase alertness, focus, and mood enhancement, which can lead to increased productivity and performance. However, one limitation is its potential for abuse and addiction, which can lead to ethical concerns in research.
Orientations Futures
There are several future directions for research involving N-(2-ethoxybenzyl)-2-methylpropan-2-amine. One area of research is the potential use of N-(2-ethoxybenzyl)-2-methylpropan-2-amine as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of research is the potential use of N-(2-ethoxybenzyl)-2-methylpropan-2-amine as a cognitive enhancer for healthy individuals. Additionally, further research is needed to fully understand the long-term effects of N-(2-ethoxybenzyl)-2-methylpropan-2-amine use and its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of N-(2-ethoxybenzyl)-2-methylpropan-2-amine involves the reaction of 2-methylpropan-2-amine with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization and chromatography. The synthesis of N-(2-ethoxybenzyl)-2-methylpropan-2-amine is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(2-ethoxybenzyl)-2-methylpropan-2-amine has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased alertness, focus, and mood enhancement. N-(2-ethoxybenzyl)-2-methylpropan-2-amine has also been used to study the effects of amphetamines on cognitive function and memory.
Propriétés
Nom du produit |
N-(2-ethoxybenzyl)-2-methylpropan-2-amine |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
N-[(2-ethoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-5-15-12-9-7-6-8-11(12)10-14-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
Clé InChI |
GLHNVHGQQZSZNY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC(C)(C)C |
SMILES canonique |
CCOC1=CC=CC=C1CNC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-2-amine](/img/structure/B249519.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine](/img/structure/B249522.png)
![4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)
![1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol](/img/structure/B249525.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)
![2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)
![1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine](/img/structure/B249530.png)
![1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine](/img/structure/B249531.png)
![N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)
![1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249537.png)
